molecular formula C18H24N4O2S B15116605 N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15116605
M. Wt: 360.5 g/mol
InChI Key: ZSASVIZQEDYPTJ-UHFFFAOYSA-N
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Description

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methanesulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through a Mannich reaction, while the pyrimidine ring is often prepared via a Biginelli reaction. The final compound is obtained by coupling the piperidine and pyrimidine intermediates under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling step, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of dipeptidyl peptidase 4 (DPP-4), which is involved in glucose metabolism and immune regulation .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

    Evodiamine: Another piperidine-based compound with antiproliferative effects.

    Matrine: Known for its anticancer and anti-inflammatory activities.

Uniqueness

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methanesulfonylphenyl group, in particular, may enhance its solubility and bioavailability compared to other piperidine derivatives.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(4-methylsulfonylphenyl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H24N4O2S/c1-14-11-19-18(20-12-14)21(2)16-5-4-10-22(13-16)15-6-8-17(9-7-15)25(3,23)24/h6-9,11-12,16H,4-5,10,13H2,1-3H3

InChI Key

ZSASVIZQEDYPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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